3-{2-[4-(2-{3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl}-2-oxoethyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
Description
This compound features a complex polycyclic architecture combining a 3-benzyl-3,8-diazabicyclo[3.2.1]octane core, a piperazine-ethyl linker, and a 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione moiety.
Properties
IUPAC Name |
2-[2-[4-[2-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O3/c39-30(38-26-12-13-27(38)22-36(21-26)20-24-6-2-1-3-7-24)23-35-16-14-34(15-17-35)18-19-37-32(40)28-10-4-8-25-9-5-11-29(31(25)28)33(37)41/h1-11,26-27H,12-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEDPSTWBFXIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)CC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It contains an8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities.
Mode of Action
Compounds with similar structures, such as tropane alkaloids, have been shown to interact with various biological targets, leading to a range of biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Diazabicyclo[3.2.1]octane Moieties
- 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (C20H20N2O2, 320.39 g/mol): This compound shares the diazabicyclo[3.2.1]octane core with the target molecule but lacks the piperazine-ethyl linker and azatricyclic system. Its dual benzyl groups increase steric bulk, which may reduce solubility compared to the mono-benzyl substitution in the target compound .
- 3-[2-Hydroxy-3-(1-piperidinyl)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione :
The hydroxypropyl-piperidinyl side chain here introduces polarity, contrasting with the target compound’s piperazine-ethyl linker. The trimethyl groups on the bicyclo system likely enhance metabolic stability but reduce conformational flexibility .
Piperazine-Containing Derivatives
- 8-(4-Halophenyl)-5-methyl-8-(2-piperidin-1-ylethoxy)-8H-[1,2,4]oxadiazolo[3.2.4]thiazin-3-ones: Synthesized via piperidine-mediated reactions (), these compounds feature piperazine-like linkers but incorporate oxadiazolo-thiazinone rings instead of azatricyclic systems. The halogen substituents (e.g., Cl, Br) improve electrophilic reactivity, which may enhance covalent binding to targets compared to the non-halogenated target compound .
Spiro and Azaspiro Derivatives
- 8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-diones: These spiro compounds () share the dione functionality and nitrogen heterocycles with the target molecule.
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This spirodecanone derivative () demonstrates that substitutions on the piperidine ring (e.g., anilino groups) significantly modulate receptor affinity. The target compound’s benzyl group may similarly influence binding to opioid or serotonin receptors, though its larger size could limit selectivity .
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
